Specific Scientific Field: Neuroengineering, Brain-Computer Interfaces (BCIs), and Neuroscience.
Summary: Scientists have developed brain implants that can decode internal speech—identifying words that individuals spoke in their minds without moving their lips or making a sound. These BCIs translate brain signals into text, potentially allowing people to communicate using only their thoughts.
Methods/Experimental Procedures: The researchers implanted tiny electrodes in the brains of two people with spinal cord injuries. These electrodes were placed in the , a brain region not previously explored for speech-decoding BCIs. The SMG was chosen based on its activity in subvocal speech and tasks like deciding whether words rhyme.
Results/Outcomes: The study successfully decoded words spoken entirely internally by recording signals from individual neurons in real time.
Specific Scientific Field: Materials science and chemistry.
Summary: Recent studies have suggested that large-language models (LLMs) like GPT-4 could be useful in chemistry and materials science. These models offer potential for accelerating research, predicting material properties, and exploring novel chemical reactions.
Methods/Experimental Procedures: Researchers organized a hackathon to explore LLMs’ applications in these fields.
Results/Outcomes: While LLMs are still being integrated into scientific research, their usage is steadily increasing across various disciplines, including computer science and mathematics .
Chloromethyltrimethyltin is an organotin compound characterized by the presence of a chloromethyl group and three trimethyltin groups. Its chemical structure can be represented as follows:
Organotin compounds, including chloromethyltrimethyltin, are known for their diverse applications in various fields, particularly in agriculture as biocides and in polymer chemistry as stabilizers.
The biological activity of chloromethyltrimethyltin has been investigated primarily concerning its toxicity and potential effects on living organisms. Organotin compounds are known to exhibit various biological effects, including:
Chloromethyltrimethyltin can be synthesized through several methods:
Chloromethyltrimethyltin finds applications in various fields:
Studies on the interactions of chloromethyltrimethyltin with various biological systems have shown:
Chloromethyltrimethyltin shares similarities with other organotin compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trimethyltin Chloride | Simple Organotin | Commonly used as a biocide; less complex |
| Butyltin Trichloride | Triorganotin | Known for higher toxicity; used in antifouling |
| Phenyltrimethyltin | Aryl Organotin | Exhibits different reactivity due to aryl group |
| Tributyltin | Tetraorganotin | Highly toxic; widely studied for environmental impact |
Chloromethyltrimethyltin is unique due to its specific structure containing a chloromethyl group alongside three trimethyltin groups, which influences its reactivity and potential applications compared to simpler or more complex organotins.
Chloromethyltrimethyltin (CAS No. 4554-90-9) is an organotin compound with the molecular formula C₄H₁₁ClSn and a molecular weight of 213.29 g/mol. Its IUPAC name is (chloromethyl)trimethylstannane, and it is also known by synonyms such as trimethyl(chloromethyl)tin and chloromethyl(trimethyl)stannane. The compound features a tetrahedral tin center bonded to three methyl groups and one chloromethyl group (ClCH₂–).
Key identifiers:
The synthesis of chloromethyltrimethyltin emerged during the mid-20th century, coinciding with advancements in organometallic chemistry. Early work by Seyferth and Rochow (1955) demonstrated its preparation via Grignard reactions, such as the interaction of chloromethyltrimethylgermane with methylmagnesium bromide. By the 1960s, its role as a precursor in polymerizable silanes and organotin intermediates was well-documented.
Chloromethyltrimethyltin occupies a niche in organotin chemistry due to its bifunctional structure, which enables diverse reactivity. Organotin compounds are pivotal in industrial applications, including polymer stabilization and agrochemical synthesis. Chloromethyltrimethyltin’s chloromethyl group allows for nucleophilic substitution, making it a versatile building block for functionalized tin derivatives.
Chloromethyltrimethyltin exhibits a tetrahedral molecular geometry characteristic of tetracoordinate organotin(IV) compounds [2] [3]. The central tin atom is bonded to three methyl groups and one chloromethyl group, creating a structure that can be represented as (CH3)3SnCH2Cl [1] [4]. The tetrahedral arrangement represents the preferred coordination geometry for organotin compounds with four substituents, where the tin atom adopts the sp3 hybridization state [2] [5].
The tin-carbon bond distances in similar organotin compounds typically range from 2.124 to 2.119 angstroms, as observed in related triphenyltin derivatives [5]. The chloromethyl substituent introduces an electronegative chlorine atom that affects the electron density distribution around the tin center, creating a dipole moment within the molecular structure [1]. The tetrahedral geometry is slightly distorted from ideal bond angles due to the different steric and electronic requirements of the methyl and chloromethyl substituents [5] [6].
The compound demonstrates typical characteristics of organotin halides, where the tin atom maintains its +4 oxidation state [3] [7]. The presence of the chloromethyl group provides reactive functionality that can participate in various substitution reactions, making this compound valuable as a synthetic intermediate [1] [8].
Tin-119 nuclear magnetic resonance spectroscopy provides definitive structural characterization for organotin compounds [9] [10]. For chloromethyltrimethyltin, the 119Sn nuclear magnetic resonance chemical shift is expected to appear in the range typical for tetracoordinate organotin compounds, generally between +25 and -100 parts per million [11] [12]. The tetrahedral geometry around the tin center results in relatively narrow chemical shift anisotropy compared to higher coordinate organotin species [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the methyl carbons bonded directly to tin and the chloromethyl carbon [10] [11]. The methyl carbons typically appear upfield due to shielding by the tin atom, while the chloromethyl carbon shows characteristic downfield shifting due to the deshielding effect of the electronegative chlorine substituent [7]. The coupling between carbon and tin nuclei provides additional structural confirmation through satellite peaks in the carbon-13 spectrum [10].
Proton nuclear magnetic resonance spectroscopy displays the characteristic pattern of organotin compounds with methyl substituents [11] [7]. The methyl protons bonded to tin appear as a singlet with tin-117 and tin-119 satellites, while the chloromethyl protons appear as a separate multipicity pattern reflecting their different chemical environment [10] [11].
Infrared spectroscopic analysis of chloromethyltrimethyltin reveals characteristic vibrational frequencies associated with the tin-carbon and carbon-hydrogen bonds [13] [7]. The stretching vibrations of the methyl groups bonded to tin appear in the region of 2950-2850 wavenumbers, typical for alkyl groups attached to heavy metal centers [13]. The carbon-chlorine stretching vibration of the chloromethyl group manifests in the fingerprint region around 700-600 wavenumbers [13].
The tin-carbon stretching vibrations appear at lower frequencies, typically in the range of 500-400 wavenumbers, characteristic of the heavy tin atom bonding [13] [7]. The deformation modes of the methyl groups provide additional fingerprint information for structural identification [13].
Mass spectrometric analysis of chloromethyltrimethyltin provides molecular weight confirmation and fragmentation pattern information [14] [15]. The molecular ion peak appears at mass-to-charge ratio 213, corresponding to the molecular weight of the compound [1] [4]. The characteristic isotope pattern of tin, with its ten naturally occurring isotopes, creates a distinctive envelope that confirms the presence of tin in the molecular structure [14] [15].
Fragmentation patterns in mass spectrometry of organotin compounds typically involve loss of alkyl groups from the tin center [14] [16]. For chloromethyltrimethyltin, characteristic fragment ions include the loss of methyl radicals (mass 15) and the loss of the chloromethyl group (mass 49), resulting in fragment peaks at mass-to-charge ratios 198 and 164, respectively [14] [15]. The base peak often corresponds to the trimethyltin cation at mass-to-charge ratio 179 [14].
Single crystal X-ray crystallographic studies of related organotin compounds provide insights into the solid-state structure of chloromethyltrimethyltin [17] [18]. The tetrahedral geometry around the tin center is maintained in the crystalline state, with bond angles typically deviating slightly from the ideal 109.5 degrees due to packing forces and steric interactions [5] [6]. The tin-carbon bond distances show subtle variations depending on the nature of the substituents, with the tin-chloromethyl bond potentially being slightly longer than the tin-methyl bonds due to the electron-withdrawing effect of the chlorine atom [5].
Computational modeling studies using density functional theory methods provide electronic structure information and optimized geometries for organotin compounds [19] [20]. These calculations predict bond lengths, bond angles, and electronic properties that complement experimental crystallographic data [19] [21]. The computational studies reveal that the tetrahedral geometry represents the energetically preferred conformation for tetracoordinate organotin compounds [19] [20].
Molecular orbital calculations demonstrate the bonding characteristics between tin and carbon atoms, showing significant covalent character with some ionic contribution due to the electronegativity difference [19] [20]. The chloromethyl substituent introduces additional electronic effects that can be quantified through computational analysis of electron density distributions and molecular electrostatic potentials [19] [21].
The crystallographic packing arrangements of organotin compounds often involve weak intermolecular interactions, including van der Waals forces and potential weak hydrogen bonding interactions involving the chloromethyl group [17] [18]. These interactions influence the physical properties and stability of the compound in the solid state [17] [5].
Computational studies also provide thermodynamic data, including formation enthalpies and entropy values, which are valuable for understanding the stability and reactivity patterns of chloromethyltrimethyltin [19] [20]. The calculated vibrational frequencies from density functional theory calculations show excellent agreement with experimental infrared spectroscopic data, validating the computational models [20] [21].
Chloromethyltrimethyltin represents a significant organometallic compound in the trimethyltin family, with its synthesis requiring careful consideration of reaction conditions and starting materials. Laboratory-scale synthesis of chloromethyltrimethyltin primarily follows established organotin synthetic methodologies that have been adapted for halomethyl derivatives [1] [2].
The most widely employed laboratory synthesis involves the reaction of trimethyltin chloride with appropriate organolithium or organomagnesium reagents. The fundamental approach utilizes lithium-tin exchange reactions, where chloromethyllithium intermediates are generated and subsequently treated with trimethyltin chloride under controlled conditions [3] [1]. This methodology requires strict anhydrous conditions and inert atmosphere protection to prevent hydrolysis of the sensitive organometallic intermediates.
A representative synthetic protocol begins with the generation of chloromethyllithium from chloromethyl iodide and lithium metal in tetrahydrofuran at temperatures ranging from negative seventy-eight to negative forty degrees Celsius [3]. The resulting organolithium species is then treated with trimethyltin chloride in a one-to-one molar ratio, maintaining low temperatures to prevent decomposition. The reaction typically proceeds according to the following stoichiometry: one equivalent of chloromethyllithium plus one equivalent of trimethyltin chloride yields one equivalent of chloromethyltrimethyltin plus one equivalent of lithium chloride [1].
Alternative synthetic approaches involve the use of Grignard reagents, particularly chloromethylmagnesium halides, which react with trimethyltin chloride under similar conditions [2] [4]. These reactions are typically performed in diethyl ether or tetrahydrofuran solvents at ambient or slightly elevated temperatures. The Grignard approach often provides superior yields compared to organolithium methods, particularly when using freshly prepared reagents and rigorously dried solvents [4].
Reaction Conditions Table:
| Parameter | Organolithium Route | Grignard Route |
|---|---|---|
| Temperature | -78°C to -40°C | 0°C to 25°C |
| Solvent | Tetrahydrofuran | Diethyl ether/Tetrahydrofuran |
| Reaction Time | 2-4 hours | 4-8 hours |
| Yield | 65-75% | 75-85% |
| Purity | 95-98% | 92-96% |
Modern laboratory syntheses also employ transition metal-catalyzed approaches, particularly palladium-catalyzed stannylation reactions [5] [6]. These methods utilize chloromethyl halides as electrophiles and trimethyltin anions generated in situ from trimethyltin chloride and suitable reducing agents. Palladium catalysts, typically tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate ligands, facilitate the formation of carbon-tin bonds under relatively mild conditions [5].
The catalytic methodology involves treating chloromethyl bromide or chloromethyl iodide with trimethyltin chloride in the presence of a palladium catalyst and a base such as triethylamine or potassium carbonate [6]. These reactions are performed in organic solvents like toluene or dimethylformamide at temperatures between fifty and one hundred degrees Celsius. The catalytic approach offers advantages in terms of functional group tolerance and reaction selectivity, although yields may be somewhat lower than traditional organometallic methods [5].
Industrial production of chloromethyltrimethyltin requires scalable processes that maintain safety protocols while achieving economic viability. The industrial synthesis typically employs modifications of laboratory procedures adapted for continuous or large-batch operations [7] [8].
The primary industrial route utilizes the direct alkylation of tin tetrachloride followed by redistribution reactions [1] [8]. This approach begins with the preparation of tetramethyltin through the reaction of tin tetrachloride with methylmagnesium chloride or methyllithium on an industrial scale. The tetramethyltin is then subjected to redistribution with tin tetrachloride to generate trimethyltin chloride according to the Kocheshkov redistribution reaction [1] [8].
The redistribution process involves heating tetramethyltin with the appropriate stoichiometric amount of tin tetrachloride at temperatures between one hundred fifty and two hundred degrees Celsius [8]. This high-temperature reaction requires specialized equipment capable of handling corrosive tin halides and maintaining precise temperature control. The reaction proceeds through a series of equilibrium processes that ultimately yield the desired trimethyltin chloride along with other methyltin chloride species [9].
Industrial Production Parameters:
| Process Stage | Temperature (°C) | Pressure (atm) | Residence Time | Yield (%) |
|---|---|---|---|---|
| Grignard Formation | 25-40 | 1-2 | 3-5 hours | 90-95 |
| Tin Alkylation | 60-80 | 1-3 | 2-4 hours | 85-90 |
| Redistribution | 150-200 | 1-2 | 1-2 hours | 80-85 |
| Chloromethylation | 80-120 | 1-2 | 4-6 hours | 75-80 |
The subsequent chloromethylation step involves treating the trimethyltin chloride with chloromethylating agents under controlled conditions [7]. Industrial processes typically employ chloromethyl methyl ether or formaldehyde with hydrochloric acid in the presence of suitable catalysts. These reactions require careful management of temperature and stoichiometry to minimize side product formation and maximize selectivity for the desired chloromethyl derivative .
Alternative industrial approaches utilize continuous flow reactors that allow for better heat and mass transfer compared to batch processes [7]. Flow chemistry techniques enable precise control of reaction parameters and can improve safety by reducing the inventory of hazardous intermediates. These systems typically employ microreactor technology or tubular reactors with integrated mixing and temperature control capabilities [8].
The industrial production also incorporates advanced separation techniques including distillation under reduced pressure and extractive distillation to achieve the required product purity [11] [8]. Fractional distillation columns with multiple theoretical plates are employed to separate chloromethyltrimethyltin from related organotin compounds and unreacted starting materials. The volatile nature of many organotin compounds necessitates the use of specialized distillation equipment constructed from materials resistant to tin-containing vapors [12].
Purification of chloromethyltrimethyltin requires specialized techniques that account for the compound's sensitivity to moisture and its tendency to undergo hydrolysis [12] [13]. The primary purification methods include distillation, chromatographic separation, and recrystallization techniques adapted for organometallic compounds.
Distillation represents the most commonly employed purification technique for chloromethyltrimethyltin [12] [11]. The compound exhibits sufficient volatility to allow for separation from higher-boiling impurities and starting materials through fractional distillation under reduced pressure. Typical distillation conditions involve pressures between ten and fifty millimeters of mercury with column temperatures maintained below one hundred degrees Celsius to prevent thermal decomposition [11].
The distillation apparatus requires construction from materials compatible with organotin compounds, typically employing glass equipment with minimal metal contact surfaces [14] [12]. Specialized distillation columns packed with structured packing materials provide enhanced separation efficiency while minimizing hold-up volumes. The use of short-path distillation equipment can further reduce thermal stress on the sensitive organotin compound [11].
Column chromatography provides an alternative purification approach, particularly useful for removing closely related organotin impurities [15] [16]. Silica gel chromatography using non-polar to moderately polar solvent systems effectively separates chloromethyltrimethyltin from other organometallic species [17] [18]. Typical solvent systems include hexane-ethyl acetate mixtures with gradients ranging from pure hexane to ninety-ten hexane-ethyl acetate ratios [16].
Chromatographic Purification Conditions:
| Stationary Phase | Mobile Phase | Flow Rate | Detection Method | Recovery (%) |
|---|---|---|---|---|
| Silica Gel 60 | Hexane | 2-3 mL/min | UV at 254 nm | 85-90 |
| Silica Gel 60 | Hexane:EtOAc (95:5) | 2-3 mL/min | UV at 254 nm | 88-93 |
| Silica Gel 60 | Hexane:EtOAc (90:10) | 2-3 mL/min | UV at 254 nm | 90-95 |
| Alumina | Hexane | 1-2 mL/min | UV at 254 nm | 82-87 |
The chromatographic separation requires careful attention to column preparation and solvent purity to prevent decomposition of the tin-carbon bonds [19]. Dry column conditions are essential, as even trace amounts of moisture can lead to hydrolysis and formation of trimethyltin hydroxide species [20] [21]. The use of flame-dried glassware and rigorously dried solvents is mandatory for successful chromatographic purification [16].
Advanced purification techniques include preparative gas chromatography for small-scale purifications and high-performance liquid chromatography for analytical and preparative applications [22] [13]. Gas chromatographic purification utilizes capillary columns with appropriate stationary phases that can resolve chloromethyltrimethyltin from structural isomers and related compounds [23] [13]. The technique requires specialized injection systems capable of handling organometallic compounds without decomposition [13].
Recrystallization methods, although less commonly employed, can provide high-purity materials when suitable solvents are identified [24]. The selection of recrystallization solvents requires balancing solubility considerations with the stability of the organotin compound [2] [4]. Mixed solvent systems, particularly hydrocarbon-ether combinations, often provide optimal recrystallization conditions while maintaining compound integrity [24].
Purification Method Comparison:
| Method | Purity Achieved | Yield | Time Required | Equipment Cost |
|---|---|---|---|---|
| Fractional Distillation | 95-98% | 80-85% | 4-6 hours | Moderate |
| Column Chromatography | 98-99% | 85-90% | 6-8 hours | Low |
| Preparative GC | 99+% | 70-75% | 2-3 hours | High |
| Recrystallization | 96-98% | 75-80% | 8-12 hours | Low |
Quality control procedures for purified chloromethyltrimethyltin include nuclear magnetic resonance spectroscopy, particularly proton and tin-119 nuclear magnetic resonance, to confirm structural integrity and purity [25] [26]. Gas chromatography-mass spectrometry provides quantitative analysis of impurities and decomposition products [13]. Elemental analysis, specifically for tin content, serves as an additional purity criterion [23] [13].